

# A Comprehensive Technical Guide to 2,3-Dibromo-6-fluorobenzaldehyde

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## Compound of Interest

Compound Name: 2,3-Dibromo-6-fluorobenzaldehyde

Cat. No.: B1431323

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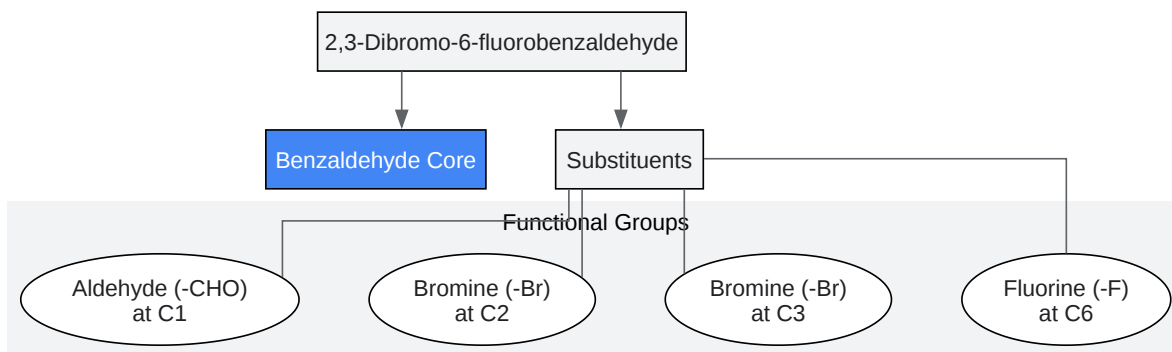
This document provides an in-depth overview of **2,3-Dibromo-6-fluorobenzaldehyde**, a halogenated aromatic aldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide covers its chemical identity, physical and chemical properties, and a representative synthetic workflow.

## Chemical Identity and Structure

**2,3-Dibromo-6-fluorobenzaldehyde** is a substituted aromatic compound. Its structure is characterized by a benzene ring functionalized with an aldehyde group (-CHO), two bromine atoms at positions 2 and 3, and a fluorine atom at position 6.

- IUPAC Name: **2,3-Dibromo-6-fluorobenzaldehyde**
- CAS Number: 1114809-15-2[1]
- Molecular Formula:  $C_7H_3Br_2FO$ [1]

Below is a diagram illustrating the logical relationship between the compound's name and its structural components.



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**Figure 1:** Structural components of **2,3-Dibromo-6-fluorobenzaldehyde**.

## Physicochemical Properties

The properties of this compound are summarized in the table below. These values are critical for designing experimental conditions, including reaction setups and purification protocols.

Property	Value
Molecular Weight	281.9 g/mol [1]
Boiling Point	282.9 ± 35.0 °C (Predicted)[1]
Density	2.047 ± 0.06 g/cm <sup>3</sup> (Predicted)[1]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> Br <sub>2</sub> FO[1]
CAS Number	1114809-15-2[1]

## Synthesis and Experimental Protocols

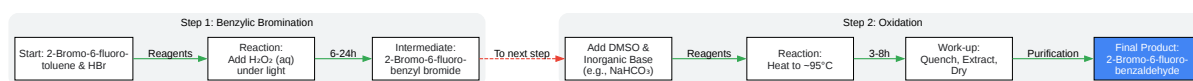
Halogenated benzaldehydes are valuable intermediates in organic synthesis, often used in the creation of more complex molecules for pharmaceuticals and agrochemicals. While a specific experimental protocol for **2,3-Dibromo-6-fluorobenzaldehyde** is not readily available in the

public domain, a general and representative synthesis method for a similar compound, 2-bromo-6-fluorobenzaldehyde, is detailed in patent CN102070420A. This process involves the oxidation of the corresponding substituted toluene.

The workflow for such a synthesis can be generalized into two main stages:

- **Halogenation of the Benzylic Position:** The starting material, a substituted toluene, undergoes radical bromination at the methyl group to form a benzyl bromide intermediate.
- **Oxidation to Aldehyde:** The resulting benzyl bromide is then oxidized to the final benzaldehyde product.

The following diagram illustrates a generalized experimental workflow based on this two-step synthesis approach.



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**Figure 2:** Generalized workflow for the synthesis of a halogenated benzaldehyde.

Detailed Methodology (Adapted from a similar synthesis[2]):

#### Step 1: Preparation of 2-Bromo-6-fluorobenzyl bromide

- In a suitable reaction vessel, charge 2-bromo-6-fluorotoluene and hydrobromic acid in an appropriate organic or inorganic solvent.
- Under light exposure to facilitate radical initiation, slowly add hydrogen peroxide dropwise to the mixture.
- Allow the reaction to proceed for a period of 6 to 24 hours.

- Upon completion, quench the reaction and wash the solution sequentially with a saturated sodium sulfite solution and water.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude 2-bromo-6-fluorobenzyl bromide intermediate.

#### Step 2: Oxidation to 2-Bromo-6-fluorobenzaldehyde

- To the benzyl bromide intermediate from the previous step, add dimethyl sulfoxide (DMSO) and an inorganic base (e.g., sodium bicarbonate).
- Heat the reaction mixture to approximately 95°C and maintain for 3 to 8 hours.
- After the reaction is complete, pour the mixture into ice water to precipitate the product.
- Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and then with a saturated brine solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure.
- Purify the resulting crude product via silica gel column chromatography to obtain the final 2-bromo-6-fluorobenzaldehyde.

This synthetic route highlights a practical method for obtaining halogenated benzaldehydes, which are key building blocks in the development of novel chemical entities.

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## References

- 1. 2,3-DIBROMO-6-FLUOROBENZALDEHYDE CAS#: 1114809-15-2 [m.chemicalbook.com]
- 2. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
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